4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride
Overview
Description
“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride” is a chemical compound with the empirical formula C6H11Cl2N3. It has a molecular weight of 196.08 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is [H]Cl. [H]Cl.C1 (CNCC2)=C2NN=C1 . The InChI code is 1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6 (1)5;;/h4,7H,1-3H2, (H,8,9);2*1H .Physical And Chemical Properties Analysis
This compound is a solid . It has a density of 1.2±0.1 g/cm^3 . The boiling point is 331.7±32.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The flash point is 154.4±25.1 °C . The molar refractivity is 34.3±0.3 cm^3 . It has 3 H bond acceptors and 2 H bond donors .Scientific Research Applications
1. Tuberculosis Treatment Research
A study by Samala et al. (2013) synthesized derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and evaluated them for inhibiting Mycobacterium tuberculosis. One compound showed significant activity against tuberculosis with minimal cytotoxicity, suggesting potential in tuberculosis treatment research (Samala et al., 2013).
2. Phosphodiesterase Inhibition
Duplantier et al. (2007) improved the potency and physical properties of a related series for inhibiting human eosinophil phosphodiesterase, which could have implications in respiratory diseases (Duplantier et al., 2007).
3. Antiproliferative Activity
Pawar et al. (2017) synthesized and tested various derivatives for antiproliferative activity against cancer cell lines. Some compounds exhibited promising activity, indicating potential for cancer research (Pawar et al., 2017).
4. Corrosion Inhibition
Research by Dandia et al. (2013) and Sudheer et al. (2015) explored the use of pyrazolopyridine derivatives as corrosion inhibitors for mild steel and copper, respectively. These studies highlight the potential application in industrial corrosion prevention (Dandia et al., 2013); (Sudheer et al., 2015).
5. Kinase Inhibition for Cancer Therapy
Smyth et al. (2010) developed a library of compounds for screening against kinases and other cancer drug targets, showing potential in drug-discovery chemistry, particularly for cancer therapy (Smyth et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.2ClH/c8-10-7(13)6-4-3-9-2-1-5(4)11-12-6;;/h9H,1-3,8H2,(H,10,13)(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSNPKFHPDHAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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